molecular formula C18H14N2O3S B4991171 3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid

3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid

Cat. No.: B4991171
M. Wt: 338.4 g/mol
InChI Key: PCGRJKKBNUSIDZ-UHFFFAOYSA-N
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Description

3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative through a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline moiety. One common method involves the Friedländer synthesis, which combines a 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The resulting quinoline derivative is then subjected to further functionalization to introduce the sulfanylacetyl group.

. The final step involves the coupling of the quinoline derivative with 3-aminobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Nitro or halogenated benzoic acid derivatives

Mechanism of Action

The mechanism of action of 3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, as an LDHA inhibitor, it competes with NADH for binding to the enzyme, thereby inhibiting its activity and disrupting the glycolytic pathway in cancer cells . This leads to a reduction in lactate production and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Quinolin-2-ylsulfanylacetyl)amino]benzoic acid is unique due to its specific combination of a quinoline moiety with a benzoic acid derivative, which imparts distinct chemical and biological properties. Its ability to inhibit LDHA with high selectivity makes it a promising candidate for cancer therapy .

Properties

IUPAC Name

3-[(2-quinolin-2-ylsulfanylacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-16(19-14-6-3-5-13(10-14)18(22)23)11-24-17-9-8-12-4-1-2-7-15(12)20-17/h1-10H,11H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGRJKKBNUSIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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